molecular formula C16H17N5O5S B2727496 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203219-05-9

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2727496
CAS RN: 1203219-05-9
M. Wt: 391.4
InChI Key: MAWDEOYSKXQARV-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, an oxadiazole ring, a methoxy group, a methyl group, a pyrazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The sulfonyl group is typically quite stable but can undergo certain types of reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated efficient strategies for synthesizing compounds with complex structures involving sulfonyl and oxadiazole groups, highlighting the versatility of these components in chemical synthesis. For example, Zhu et al. (2011) describe a tandem reaction strategy for synthesizing dihydropyrazole derivatives, which could offer insights into the synthetic potential of related compounds including N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Zhu et al., 2011).

Biological Activities

Compounds containing oxadiazole and pyrazole rings have been explored for their biological activities, including antibacterial, antitumor, anti-inflammatory, and analgesic properties. Aghekyan et al. (2020) synthesized oxadiazole derivatives and tested them for antibacterial activity, suggesting the potential for similar compounds to be used in developing new antimicrobial agents (Aghekyan et al., 2020). Additionally, Faheem (2018) evaluated oxadiazole and pyrazole derivatives for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant properties, indicating the broad spectrum of activities these compounds may possess (Faheem, 2018).

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and spread of cancer cells .

Mode of Action

The compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with its target, VEGFR2, by binding to it . This binding inhibits the activation of the receptor, thereby preventing the signal transduction that leads to angiogenesis .

Biochemical Pathways

The interaction of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with VEGFR2 affects the VEGF signaling pathway . This pathway is responsible for the proliferation and migration of endothelial cells, which are key processes in angiogenesis . By inhibiting this pathway, the compound can effectively suppress the formation of new blood vessels .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the action of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include the inhibition of angiogenesis . This results in the suppression of tumor growth and metastasis, as the formation of new blood vessels is crucial for providing nutrients and oxygen to the tumor cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of a compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-4-27(23,24)11-7-5-10(6-8-11)14-18-19-16(26-14)17-13(22)12-9-21(2)20-15(12)25-3/h5-9H,4H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWDEOYSKXQARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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